1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea
Overview
Description
Triplin is a copper ion chelator, causing the triple response phenotype by affecting copper ion transport in ethylene signaling from ATX1 to RAN1.
Biological Activity
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea is a synthetic compound derived from thiourea, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by recent studies and data.
Structure and Properties
The compound features a morpholino group, a thiophenyl moiety, and a trifluoromethoxy phenyl substituent. These structural components contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Antimicrobial Activity
Thioureas, including the compound of interest, have demonstrated significant antimicrobial properties. Studies indicate that thiourea derivatives can inhibit the growth of various pathogens. For instance:
- A study reported that certain thiourea derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.25 to 8 μg/mL .
- The compound's ability to form hydrogen bonds enhances its interaction with microbial targets, leading to effective inhibition.
Anticancer Activity
Thiourea derivatives have shown promise in cancer treatment due to their ability to target specific molecular pathways involved in tumorigenesis:
- Research has highlighted that compounds similar to our target exhibit IC50 values between 3 to 14 μM against various cancer cell lines, including pancreatic and breast cancer .
- Mechanistically, these compounds may inhibit angiogenesis and alter cancer cell signaling pathways, making them potential candidates for further development in oncology .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress:
- A derivative synthesized recently demonstrated strong antioxidant activity with an IC50 of 52 µg/mL against ABTS free radicals .
- The presence of the trifluoromethoxy group may enhance the electron-donating ability of the molecule, contributing to its antioxidant potential.
Case Studies
Several studies have focused on related thiourea compounds, providing insights into their biological efficacy:
- Antimicrobial Efficacy :
- Cancer Cell Line Studies :
- Mechanistic Insights :
Data Summary
Properties
IUPAC Name |
1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-[2-(trifluoromethoxy)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2S2/c1-13(17(16-7-4-12-29-16)25-8-10-26-11-9-25)23-18(28)24-14-5-2-3-6-15(14)27-19(20,21)22/h2-7,12-13,17H,8-11H2,1H3,(H2,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAJYEOBULYXEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=CC=C3OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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